Conformational Simplicity: 4-Phenyl-1-butyne Exhibits Only Two Conformations vs. Three for 5-Phenyl-1-pentyne
4-Phenyl-1-butyne presents a simpler conformational energy landscape than its one-carbon homolog 5-phenyl-1-pentyne. Resonance-enhanced two-photon ionization (R2PI) and UV-UV hole-burning spectroscopy identified exactly two conformations of 4-phenyl-1-butyne, with S₁ ← S₀ origin bands at 37617 cm⁻¹ and 37620 cm⁻¹, corresponding to anti and gauche conformers respectively. In contrast, 5-phenyl-1-pentyne exhibited three conformations under identical expansion conditions, with origin bands at 37538 cm⁻¹, 37578 cm⁻¹, and 37601 cm⁻¹ [1].
| Evidence Dimension | Number of observed conformations in supersonic jet expansion |
|---|---|
| Target Compound Data | 2 conformations (anti and gauche) with S₁ ← S₀ origins at 37617 cm⁻¹ and 37620 cm⁻¹ |
| Comparator Or Baseline | 5-Phenyl-1-pentyne: 3 conformations (gauche-anti, gauche-gauche, anti-gauche) with origins at 37538 cm⁻¹, 37578 cm⁻¹, 37601 cm⁻¹ |
| Quantified Difference | 4-Phenyl-1-butyne has 33% fewer conformations (2 vs. 3) and a narrower S₁ ← S₀ origin energy spread (3 cm⁻¹ vs. 63 cm⁻¹) |
| Conditions | Supersonic jet expansion; R2PI and UV-UV hole-burning spectroscopy; MP2 and DFT calculations |
Why This Matters
Fewer low-energy conformations simplify spectroscopic analysis and conformational assignment, making 4-phenyl-1-butyne a preferred model substrate for studies requiring unambiguous conformational interpretation.
- [1] Selby, T. M., & Zwier, T. S. (2005). Conformation-Specific Spectroscopy of 4-Phenyl-1-butyne and 5-Phenyl-1-pentyne. The Journal of Physical Chemistry A, 109(38), 8487-8496. View Source
